molecular formula C10H9N3O3 B13259964 2-[3-Oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid

2-[3-Oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid

Cat. No.: B13259964
M. Wt: 219.20 g/mol
InChI Key: CGPBOBIRHOBIJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-Oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is a complex organic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a condensation reaction with a pyridine derivative. This step often requires the use of a catalyst such as palladium or copper to facilitate the coupling reaction.

    Acetylation: The final step involves the acetylation of the pyrazole-pyridine intermediate to form the desired acetic acid derivative. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-Oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole-pyridine derivatives.

Scientific Research Applications

2-[3-Oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-Oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl-acetic acid
  • (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid
  • 3-(4-Oxo-4H-quinolizinyl-3)-2-hydroxypropanoates

Uniqueness

2-[3-Oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrazole and pyridine ring system makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

2-(3-oxo-2-pyridin-4-yl-1H-pyrazol-4-yl)acetic acid

InChI

InChI=1S/C10H9N3O3/c14-9(15)5-7-6-12-13(10(7)16)8-1-3-11-4-2-8/h1-4,6,12H,5H2,(H,14,15)

InChI Key

CGPBOBIRHOBIJX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1N2C(=O)C(=CN2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.